molecular formula C18H21ClN4O B14930999 N-(3-chloro-2-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(3-chloro-2-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B14930999
M. Wt: 344.8 g/mol
InChI Key: HWNVEVKSAKZIGO-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a carboxamide group, a chlorinated methylphenyl group, and a pyridinylmethyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperazine derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Substitution with 3-chloro-2-methylphenyl Group: The chlorinated methylphenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 3-chloro-2-methylbenzyl chloride.

    Attachment of the Pyridinylmethyl Group: The final step involves the reaction of the intermediate compound with pyridin-2-ylmethyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-chloro-2-methylphenyl)piperazine: Lacks the pyridinylmethyl group.

    4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide: Lacks the chlorinated methylphenyl group.

    N-(3-chloro-2-methylphenyl)-4-methylpiperazine-1-carboxamide: Has a methyl group instead of the pyridinylmethyl group.

Uniqueness: N-(3-chloro-2-methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chlorinated methylphenyl and pyridinylmethyl groups allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21ClN4O

Molecular Weight

344.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H21ClN4O/c1-14-16(19)6-4-7-17(14)21-18(24)23-11-9-22(10-12-23)13-15-5-2-3-8-20-15/h2-8H,9-13H2,1H3,(H,21,24)

InChI Key

HWNVEVKSAKZIGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

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